REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[CH:2]=[CH2:3].C([O-])=O.[NH4+]>CCO.[OH-].[Pd+2].[OH-]>[CH2:1]([C:4]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[CH2:2][CH3:3] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C2C=CNC2=CC=C1O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
349.5 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 40° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C2C=CNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |